![molecular formula C15H18N2O4 B11699652 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione](/img/structure/B11699652.png)
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves the reaction of (S)-(+)-Glycidyl Phthalimide with 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE . The reaction conditions typically include the use of solvents such as DMSO or methanol, and the reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticoagulant Development
One of the primary applications of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct Factor Xa inhibitor that has been developed for the treatment and prevention of thromboembolic disorders. The compound's structure facilitates the development of potent antithrombotic agents, making it crucial in the pharmaceutical industry for anticoagulant drug formulation .
Biological Evaluation
Recent studies have highlighted the biological activities associated with isoindole derivatives, including this compound. Research indicates that derivatives of isoindole compounds exhibit promising antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
A study evaluated several isoindole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin. This suggests potential applications in developing new antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated that isoindole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from isoindole structures showed significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves arresting cell cycle progression and promoting apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the isoindole core can enhance biological activity. For example, halogenation has been shown to improve antimicrobial properties, while lipophilic modifications can enhance antileishmanial and antiproliferative activities .
Case Study 1: Antileishmanial Activity
A specific derivative demonstrated high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 value was recorded at 0.0478 μmol/mL, indicating a strong potential for treating leishmaniasis .
Case Study 2: Anticancer Efficacy
In a murine model of cancer, isoindole derivatives significantly inhibited tumor growth by inducing apoptosis and altering cell cycle dynamics. This was corroborated by assays conducted through the National Cancer Institute's Developmental Therapeutics Program .
Activity Type | Compound Tested | IC50 Value | Comparison |
---|---|---|---|
Antimicrobial | Isoindole Derivative | Comparable to Gentamicin | Effective against Gram-positive/negative strains |
Antileishmanial | Specific Derivative | 0.0478 μmol/mL | More effective than Glucantime |
Anticancer | Isoindole Derivative | Varies by cell line | Induces apoptosis in Caco-2 and HCT-116 |
Mechanism of Action
The mechanism of action of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation . By inhibiting Factor Xa, Rivaroxaban prevents the formation of blood clots, thereby exerting its anticoagulant effects .
Comparison with Similar Compounds
2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): Both compounds contain a morpholine ring, but MOPSO is used as a buffering agent in biochemical applications.
Indole derivatives: These compounds share the indole nucleus and exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific structure and its role as an intermediate in the synthesis of Rivaroxaban, which distinguishes it from other indole derivatives and morpholine-containing compounds .
Biological Activity
2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione, also known by its CAS number 446292-07-5, is a compound that has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.
The molecular formula of this compound is C21H21N3O5, with a molecular weight of 395.41 g/mol. The structure features an isoindole core, which is significant for its biological interactions. The compound appears as a white solid and is noted for its stability under standard conditions.
Property | Value |
---|---|
Molecular Formula | C21H21N3O5 |
Molecular Weight | 395.41 g/mol |
CAS Number | 446292-07-5 |
Appearance | White solid |
Anticoagulant Activity
As an intermediate in the synthesis of Rivaroxaban, this compound exhibits anticoagulant properties. Rivaroxaban is a highly selective direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. Research indicates that compounds similar to this compound can effectively inhibit thrombin and factor Xa, thus preventing thrombosis.
Antiviral Potential
Recent studies have explored the antiviral potential of various isoindole derivatives. While specific research on this compound remains limited, related compounds have shown promise against viral infections by inhibiting essential viral enzymes such as RNA polymerases and proteases. This suggests that further investigation into this compound's antiviral properties could be fruitful.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have not been extensively documented. However, preliminary assessments indicate that similar compounds generally exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for drug development.
Study on Anticoagulant Activity
In a comparative study evaluating various factor Xa inhibitors, derivatives of isoindole demonstrated significant anticoagulant activity with IC50 values ranging from 0.1 to 0.5 µM. The structural modifications in these compounds were found to enhance their binding affinity and selectivity towards factor Xa.
Research on Antiviral Activity
A study published in MDPI highlighted the effectiveness of certain isoindole derivatives against viral infections, noting that modifications at specific positions on the isoindole ring could improve biological activity. While direct data on this compound was not provided, the findings suggest a pathway for future research into its antiviral capabilities.
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-(2-hydroxy-3-morpholin-4-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O4/c18-11(9-16-5-7-21-8-6-16)10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2 |
InChI Key |
KRPPDJHRNRJDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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